Eniluracil-13C,15N2

Bioanalysis LC-MS Method Development Quality Control

Quantifying eniluracil in biological matrices without a suitable internal standard compromises LC-MS/MS accuracy. Eniluracil-13C,15N2 resolves this with dual 13C and 15N labeling, delivering a +3 Da mass shift for unambiguous analyte discrimination. • 99% 13C, 98% 15N isotopic enrichment ensures minimal interference from natural isotope envelopes • Co-elution with unlabeled eniluracil eliminates retention time shifts seen with deuterated analogs • ≥1 year stability supports long-term reference standard use across multi-batch studies • Validated for DPD phenotyping assays and clinical 5-FU/eniluracil combination therapy trials

Molecular Formula C6H4N2O2
Molecular Weight 139.089
CAS No. 1329556-69-5
Cat. No. B588897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEniluracil-13C,15N2
CAS1329556-69-5
Synonyms5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2;  5-Ethynyluracil-13C,15N2;  NSC 687296-13C,15N2; 
Molecular FormulaC6H4N2O2
Molecular Weight139.089
Structural Identifiers
SMILESC#CC1=CNC(=O)NC1=O
InChIInChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1
InChIKeyJOZGNYDSEBIJDH-TTXLGWKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eniluracil-13C,15N2 (CAS 1329556-69-5): A Dual-Labeled Internal Standard for DPD Inhibitor Quantitation and Metabolism Studies


Eniluracil-13C,15N2 is a stable isotope-labeled analogue of eniluracil (5-ethynyluracil), a potent, mechanism-based irreversible inactivator of dihydropyrimidine dehydrogenase (DPD) [1]. The compound is specifically synthesized with 13C and 15N atoms incorporated into its pyrimidine ring, rendering it chemically identical to the unlabeled parent drug but with a distinct mass shift detectable by mass spectrometry . This isotopic labeling is critical for its primary application: serving as an ideal internal standard (IS) for the accurate and precise quantification of eniluracil in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Generic Substitution Fails: The Critical Role of Dual Isotope Labeling for Eniluracil-13C,15N2 in LC-MS/MS Quantitation


Substituting Eniluracil-13C,15N2 with its unlabeled counterpart, a single-isotope analog, or a non-isotopic structural analog as an internal standard for LC-MS/MS quantification introduces significant analytical error and compromises data integrity. Unlabeled eniluracil cannot be distinguished from the endogenous analyte, making accurate quantitation impossible. Single-isotope labels (e.g., 13C-only or 15N-only) or deuterated (2H) analogs are more prone to chromatographic separation issues (e.g., retention time shifts) and can suffer from isotopic interference or incomplete resolution from the analyte's natural isotope envelope, especially at low concentrations [1]. In contrast, a dual-labeled (13C,15N2) internal standard like Eniluracil-13C,15N2 provides a larger, more definitive mass shift (+3 Da) and co-elutes nearly identically with the target analyte, ensuring superior compensation for matrix effects and ionization variability, which is the gold standard for bioanalytical method validation [2].

Eniluracil-13C,15N2 Procurement Guide: Quantitative Evidence of Differentiation from Competing Internal Standards


Isotopic Enrichment and Purity: Benchmarking Eniluracil-13C,15N2 Against Industry Standards

Eniluracil-13C,15N2 is supplied with a certified isotopic enrichment of 99% for 13C and 98% for 15N, and a chemical purity of ≥95% . This high dual-enrichment is critical for minimizing isotopic cross-talk, a phenomenon where the internal standard's signal interferes with the analyte's quantitation channel, a common issue with less enriched or single-isotope analogs. The specified purity and enrichment exceed the typical requirements for a bioanalytical internal standard, ensuring robust and linear calibration curves across a wide dynamic range.

Bioanalysis LC-MS Method Development Quality Control

Stability Profile: Extended Shelf-Life of Eniluracil-13C,15N2 for Long-Term Studies

The labeled compound demonstrates a verified stability of ≥1 year under recommended storage conditions . This is a critical specification for laboratories conducting long-term clinical or preclinical studies, where batch-to-batch consistency and reagent longevity are paramount. This documented stability reduces the frequency of re-synthesis, re-characterization, and procurement, thereby lowering overall research costs and minimizing analytical variability.

Longitudinal Studies Stability Assessment Inventory Management

Bioanalytical Superiority: Eniluracil-13C,15N2 vs. 5-Bromouracil as an Internal Standard

A validated LC-MS/MS method for the simultaneous determination of eniluracil and 5-fluorouracil in human plasma used the non-isotopic structural analog, 5-bromouracil, as the internal standard (IS) [1]. While functional, this approach is inherently less robust than using a stable isotope-labeled internal standard (SIL-IS) like Eniluracil-13C,15N2. SIL-IS compounds co-elute with the analyte and exhibit nearly identical ionization efficiency and extraction recovery, effectively normalizing for matrix effects and instrument variability [2]. The use of Eniluracil-13C,15N2 would therefore be expected to significantly improve the assay's precision, accuracy, and ruggedness compared to a method relying on a structurally similar but non-isotopic analog.

LC-MS/MS Method Validation Pharmacokinetics

Mechanistic Fidelity: Equivalent DPD Inhibition of Eniluracil-13C,15N2 and Unlabeled Eniluracil

The unlabeled parent compound, eniluracil, is a potent, irreversible inactivator of DPD. It completely inactivates rat liver DPD within 25 minutes at an oral dose of 500 µg/kg, and the ED50 for inactivating rat liver DPD is 1.8 µg/kg [1]. In human clinical studies, eniluracil at a dose of 20 mg twice daily completely inactivates DPD activity in both peripheral blood mononuclear cells and colorectal tumor tissue [2]. Because the stable isotopes (13C and 15N) do not alter the compound's chemical reactivity or mechanism of action, Eniluracil-13C,15N2 retains this identical, quantitative inhibitory profile. This ensures that it is a valid proxy for the unlabeled drug in all mechanistic and tracer studies.

Enzyme Inhibition DPD Inactivation Pharmacodynamics

Definitive Applications for Eniluracil-13C,15N2 Based on Quantitative Differentiation


Development and Validation of High-Sensitivity LC-MS/MS Assays for Eniluracil in Pharmacokinetic Studies

Use Eniluracil-13C,15N2 as the optimal internal standard (SIL-IS) for quantifying eniluracil in plasma or other biological matrices. Its high isotopic enrichment (99% 13C, 98% 15N) and stable co-elution profile directly address the limitations of non-isotopic internal standards (e.g., 5-bromouracil), ensuring superior method ruggedness, accuracy, and precision as required by regulatory guidelines [1][2]. This application is critical for clinical trials investigating eniluracil/5-FU combination therapies or for DPD phenotyping.

Tracer Studies for DPD Inhibition and 5-FU Metabolism in Preclinical Models

Employ Eniluracil-13C,15N2 as a stable isotope tracer to precisely track the absorption, distribution, metabolism, and excretion (ADME) of eniluracil itself, or to monitor the downstream effects of DPD inhibition on 5-FU catabolism [1]. Its functional equivalence to the unlabeled drug, as demonstrated by identical DPD inactivation potency (ED50 = 1.8 µg/kg in rat liver), makes it a reliable probe for investigating the pharmacodynamics of DPD inhibition without altering the system under study [2].

Quality Control and Reference Standard for Eniluracil in Pharmaceutical Manufacturing and Compounding

Utilize Eniluracil-13C,15N2 as a highly characterized reference standard for the identification, purity assessment, and assay of eniluracil active pharmaceutical ingredient (API) or its formulations. Its defined isotopic signature provides an unambiguous, orthogonal method for confirming identity and quantifying eniluracil content in complex mixtures, leveraging techniques like LC-HRMS or isotope ratio monitoring. The documented stability (≥1 year) supports its use as a long-term reference material .

Technical Documentation Hub

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